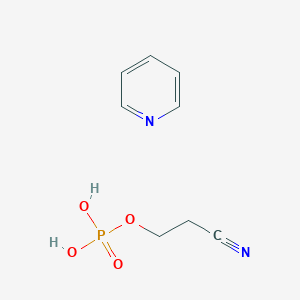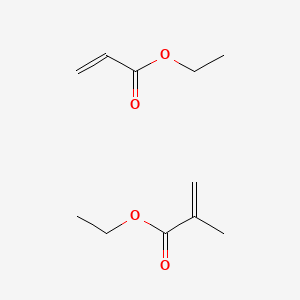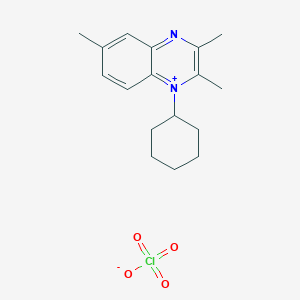phosphane CAS No. 57137-59-4](/img/structure/B14628550.png)
[3-(Dimethylphosphanyl)propyl](diphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylphosphanyl)propylphosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two phosphane groups attached to a propyl chain, with one phosphane group being dimethyl-substituted and the other being diphenyl-substituted
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylphosphanyl)propylphosphane typically involves the reaction of diphenylphosphane with 3-chloropropyl(dimethyl)phosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-(Dimethylphosphanyl)propylphosphane may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylphosphanyl)propylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphane groups to phosphine hydrides using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the phosphane groups is replaced by another functional group, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Transition metal catalysts such as palladium or nickel; reactions may require elevated temperatures and pressures.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine hydrides
Substitution: Various substituted phosphane derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(Dimethylphosphanyl)propylphosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology
The compound’s phosphane groups can interact with biological molecules, making it a potential candidate for use in biochemical research. It may be employed in the study of enzyme mechanisms or as a probe for investigating phosphane-protein interactions.
Medicine
In medicinal chemistry, 3-(Dimethylphosphanyl)propylphosphane derivatives are explored for their potential therapeutic properties. These compounds may exhibit activity against certain diseases by modulating biological pathways involving phosphorus-containing molecules.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity allows for the production of advanced materials with specific properties, such as flame retardants or plasticizers.
Mécanisme D'action
The mechanism by which 3-(Dimethylphosphanyl)propylphosphane exerts its effects involves its ability to coordinate with metal centers and participate in redox reactions. The phosphane groups can donate electron density to metal ions, stabilizing various oxidation states and facilitating catalytic processes. Additionally, the compound can undergo reversible oxidation and reduction, making it a versatile reagent in redox chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphane: A widely used phosphane ligand with three phenyl groups.
Dimethylphenylphosphane: A phosphane with two methyl groups and one phenyl group.
Diphenylphosphane: A simpler analog with two phenyl groups and one hydrogen.
Uniqueness
3-(Dimethylphosphanyl)propylphosphane is unique due to its combination of dimethyl and diphenyl substituents on the phosphane groups. This structural feature imparts distinct electronic and steric properties, enhancing its reactivity and selectivity in various chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile ligand and reagent in both academic and industrial settings.
Propriétés
Numéro CAS |
57137-59-4 |
|---|---|
Formule moléculaire |
C17H22P2 |
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
3-dimethylphosphanylpropyl(diphenyl)phosphane |
InChI |
InChI=1S/C17H22P2/c1-18(2)14-9-15-19(16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,9,14-15H2,1-2H3 |
Clé InChI |
LDKJRMIBSPXXMN-UHFFFAOYSA-N |
SMILES canonique |
CP(C)CCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14628471.png)



![1,6-Dimethyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14628482.png)

![2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14628496.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14628499.png)






